2-Mercaptoethylguanidine
Overview
Description
2-Mercaptoethylguanidine, also known as MEG-2SH, belongs to the class of organic compounds known as guanidines . It is a selective iNOS inhibitor and scavenger of peroxynitrite . It demonstrates potent anti-inflammatory effects in an animal model of airway infection that mimics human cystic fibrosis .
Synthesis Analysis
The synthesis of 2-Mercaptoethylguanidine involves thiol-assisted formation of guanidines, which has a mechanism analogous to that of native chemical ligation . This reaction forms substituted guanidines from thiouronium salts . The carboxy-2-mercaptoethylguanidine rearranges faster than its precursors .Molecular Structure Analysis
2-Mercaptoethylguanidine has the molecular formula C3H9N3S . Guanidines are compounds containing a guanidine moiety, with the general structure (R1R2N)(R3R4N)C=N-R5 .Chemical Reactions Analysis
The chemical reactions involving 2-Mercaptoethylguanidine are autocatalytic and oscillatory . These reactions form substituted guanidines from thiouronium salts . The thiouronium salt-based oscillator shows good stability of oscillations within a broad range of experimental conditions .Scientific Research Applications
Vascular and Energetic Failure in Hemorrhagic Shock : Mercaptoethylguanidine was studied for its effects on vascular decompensation and cellular energetic failure in a rat model of hemorrhagic shock. It demonstrated potential as a therapeutic tool for hemorrhagic shock by preventing increases in plasma nitrite/nitrate levels, ameliorating arterial blood pressure decrease, and inhibiting vascular hyporeactivity (Zingarelli et al., 1997).
Blood Pressure Reaction to Bradykinine and Kallidine : In a study on rats, 2-Mercaptoethylguanidine enhanced the hypotension reaction to bradykinine and kallidine. It transformed a secondary rise in blood pressure caused by catecholamine liberation into a hypotension, partially interpreted as sympatholytic effects of the compound (Michailov & Welscher, 1976).
Inhibition of Norepinephrine Synthesis : The compound was found to inhibit norepinephrine synthesis in adrenal medullary granules by directly affecting dopamine-β-hydroxylase rather than the uptake mechanism. This suggests an impact on catecholamine metabolism (Diliberto & Distefano, 1973).
Radiation Protection : Research has shown that 2-Mercaptoethylguanidine can provide protection against radiation. It was absorbed rapidly from the intestines and appeared in higher concentrations in tissues, which may explain its protective effects against radiation (Kollmann et al., 1963).
Effects on Leukemia Induction by Roentgen Rays : The compound was evaluated for its ability to protect against leukemia induction by irradiation in mice, showing promising results (Upton et al., 1959).
Intracellular Distribution and Binding of Radiation-Protective Compounds : Studies on mercaptoethylguanidine indicated a selective intracellular distribution in various organs and suggested that this distribution pattern might be involved in its radiation-protective function (Bradford et al., 1961).
Neuroprotective Effects : Mercaptoethylguanidine analogs were synthesized and evaluated for their neuroprotective effects in human neuronal cells. Some of these analogs were found effective against hydrogen peroxide-induced apoptosis, suggesting potential applications in neuroprotection (Que et al., 2013).
Anti-Inflammatory Effects : The compound was investigated for its anti-inflammatory potential in models of acute inflammation, where it inhibited the inflammatory response and demonstrated effects related to the inhibition of inducible nitric oxide synthase, as well as scavenging of peroxynitrite and oxyradicals (Cuzzocrea et al., 1998).
Safety And Hazards
2-Mercaptoethylguanidine is classified as a combustible liquid. It is toxic if swallowed or inhaled, and fatal in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It causes serious eye damage and is suspected of damaging fertility or the unborn child. It may cause damage to organs (Liver, Heart) through prolonged or repeated exposure if swallowed .
Future Directions
properties
IUPAC Name |
2-(2-sulfanylethyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPFINWZKMCSBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19767-44-3 (mono-hydrochloride), 4337-69-3 (mono-hydrobromide) | |
Record name | 2-Mercaptoethylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00152290 | |
Record name | 2-Mercaptoethylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptoethylguanidine | |
CAS RN |
1190-74-5 | |
Record name | (Mercaptoethyl)guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mercaptoethylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Mercaptoethylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-MERCAPTOETHYLGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S33ZNG2R5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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